Lipophilicity Advantage Over the 4-Methoxy Analog
The 4-ethoxy substituent of the target compound increases lipophilicity relative to the 4-methoxy analog, 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide (CAS 1020454-86-7). Computed XLogP3 values are 4.0 for the target vs. 3.4 for the methoxy analog, a difference of +0.6 log units [1][2]. This shift is expected to enhance passive membrane permeability and potentially alter tissue distribution.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
A 0.6 log unit increase in XLogP3 can translate to a measurable difference in membrane permeability, making the ethoxy compound more suitable for intracellular target engagement assays.
- [1] PubChem. Compound Summary for CID 42109745: 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 13243872: 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information (2025). View Source
